molecular formula C23H24N6O7S2 B601318 Methyl ceftazidime CAS No. 1354396-23-8

Methyl ceftazidime

Cat. No. B601318
M. Wt: 560.61
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ceftazidime is a derivative of ceftazidime . Ceftazidime is a third-generation cephalosporin antibiotic with broad-spectrum antibacterial activity, including against some treatment-resistant bacteria such as Pseudomonas aeruginosa . It is used to treat a variety of bacterial infections .


Synthesis Analysis

The synthesis of ceftazidime involves taking 7-aminocephalosporanic acid (7-ACA) as a starting raw material, introducing a pyridine ion to the 3-position methylene of 7-ACA to obtain 7-amino-3-(1-picolyl)-cephem acid (7-APCA) hydrochloride. Then a side chain with a thiazole ring is introduced on the 7-position amino of the 7-APCA hydrochloride through acylation reaction. Finally, hydrolyzing reaction, refining reaction, and others are carried out to obtain ceftazidime .


Molecular Structure Analysis

The molecular formula of Methyl ceftazidime is C23H24N6O7S2 . The molecular weight is 560.6 g/mol . The InChI is InChI=1S/C23H24N6O7S2/c1-23(2,21(34)35-3)36-27-14(13-11-38-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)12(10-37-19(15)29)9-28-7-5-4-6-8-28 .


Chemical Reactions Analysis

Ceftazidime has been shown to form complexes with Fe(III) ions in aqueous solutions . The complexing properties were characterized by UV-vis spectrophotometric and potentiometric methods .


Physical And Chemical Properties Analysis

Methyl ceftazidime is a white to cream-colored crystalline powder . The pH of freshly constituted solutions usually ranges from 5 to 8 .

Scientific Research Applications

  • Outbreak of Ceftazidime Resistance in Cancer Patients : Ceftazidime has been widely used in treating infectious complications in neutropenic patients, particularly pediatric cancer patients. However, there has been an outbreak of ceftazidime-resistant gram-negative bacillary infections in this group, highlighting the challenges of antibiotic resistance (Naumovski et al., 1992).

  • Broad Spectrum and Resistance Issues : Ceftazidime retains a broad spectrum of antimicrobial activity and clinical utility in serious infections. However, increasing resistance to ceftazidime and other third-generation cephalosporins is a growing concern, especially among Enterobacteriaceae (Rains, Bryson, & Peters, 1995).

  • Dosing in Critically Ill Patients : The pharmacokinetics of ceftazidime in critically ill patients can vary significantly, leading to variable plasma drug concentrations and potentially inadequate drug levels for treating critical infections (Young et al., 1997).

  • Ceftazidime-Avibactam Resistance in KPC-Producing Klebsiella pneumoniae : There have been reports of resistance to ceftazidime-avibactam, a combination used for treating carbapenem-resistant Enterobacteriaceae, in patients with no prior treatment with this combination (Humphries et al., 2015).

  • Ceftazidime-avibactam in Serious Gram-Negative Bacterial Infections : This combination has shown excellent in vitro activity against many important Gram-negative pathogens, including drug-resistant strains, although it is not active against metallo-β-lactamase-producing strains (Shirley, 2018).

  • Ceftazidime-Related Nonconvulsive Status Epilepticus : Rarely, ceftazidime can induce status epilepticus in patients. This diagnosis should be considered in patients with altered mental status while receiving ceftazidime therapy (Klion et al., 1994).

  • Treatment of Melioidosis : Ceftazidime is the antibiotic of choice for treating melioidosis, a bacterial infection caused by Burkholderia pseudomallei. Resistance to ceftazidime in this context is associated with increased expression of a class D beta-lactamase gene (Niumsup & Wuthiekanun, 2002).

  • Ceftazidime-Avibactam in Urinary Tract Infections : This combination has been highly effective in the empirical treatment of complicated urinary tract infections, including those caused by ceftazidime-nonsusceptible pathogens (Wagenlehner et al., 2016).

  • Ceftazidime in Treating Highly Drug-Resistant Tuberculosis : Ceftazidime-avibactam has shown potent sterilizing activity against highly drug-resistant strains of Mycobacterium tuberculosis, offering a new treatment option for this challenging condition (Deshpande et al., 2017).

  • Risk Factors for Treatment Failure and Resistance : Pneumonia and renal replacement therapy have been identified as risk factors for treatment failures and the development of resistance in patients with carbapenem-resistant Enterobacteriaceae infections treated with ceftazidime-avibactam (Shields et al., 2018).

Safety And Hazards

Methyl ceftazidime may cause an allergic skin reaction and serious eye irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Ceftazidime is currently available either alone or in combination with the non-β-lactam β-lactamase inhibitor avibactam to treat a variety of bacterial infections . To mitigate the risk of bacterial resistance and preserve clinical efficacy, ceftazidime should only be used for infections that are confirmed or strongly suspected to be caused by susceptible bacterial strains .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O7S2/c1-23(2,21(34)35-3)36-27-14(13-11-38-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)12(10-37-19(15)29)9-28-7-5-4-6-8-28/h4-8,11,15,19H,9-10H2,1-3H3,(H3-,24,25,26,30,32,33)/b27-14-/t15-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQLCFFMLJEMPT-CDOVDWRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)OC)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159347
Record name Methyl ceftazidime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl ceftazidime

CAS RN

1354396-23-8
Record name Methyl ceftazidime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354396238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl ceftazidime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL CEFTAZIDIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0D5C285HM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
S Sainsbury, L Bird, V Rao, SM Shepherd… - Journal of molecular …, 2011 - Elsevier
We report the first crystal structures of a penicillin-binding protein (PBP), PBP3, from Pseudomonas aeruginosa in native form and covalently linked to two important β-lactam antibiotics, …
Number of citations: 101 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.